1H-Purine, 6-chloro-2-ethyl-
Overview
Description
1H-Purine, 6-chloro-2-ethyl- is a heterocyclic aromatic organic compound. It is a derivative of purine, which is a fundamental structure in many biological molecules, including DNA and RNA. The compound has a molecular formula of C7H7ClN4 and is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Purine, 6-chloro-2-ethyl- can be synthesized through several methods. One common approach involves the chlorination of 2-ethylpurine. The reaction typically uses thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents under reflux conditions .
Industrial Production Methods: In industrial settings, the production of 1H-Purine, 6-chloro-2-ethyl- often involves large-scale chlorination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1H-Purine, 6-chloro-2-ethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted purines with various functional groups.
- Oxidized or reduced derivatives with altered electronic properties.
- Cyclized products with enhanced stability and biological activity .
Scientific Research Applications
1H-Purine, 6-chloro-2-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Purine, 6-chloro-2-ethyl- involves its interaction with various molecular targets. It can bind to nucleic acids, interfering with DNA and RNA synthesis. The compound may also inhibit specific enzymes, disrupting metabolic pathways essential for cell survival. These interactions make it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
6-Chloropurine: Another chlorinated purine derivative with similar reactivity.
2-Ethylpurine: The parent compound without the chlorine substitution.
6-Chloro-9-ethylpurine: A structural isomer with different biological properties.
Uniqueness: 1H-Purine, 6-chloro-2-ethyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics influence its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-chloro-2-ethyl-7H-purine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-2-4-11-6(8)5-7(12-4)10-3-9-5/h3H,2H2,1H3,(H,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJOANJCPVQPOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)Cl)NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420156 | |
Record name | 6-chloro-2-ethyl-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1908-23-2 | |
Record name | Purine, 6-chloro-2-ethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25718 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro-2-ethyl-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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